molecular formula C10H14O4 B1264837 6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one

6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one

Cat. No. B1264837
M. Wt: 198.22 g/mol
InChI Key: CVLSTHVYJPHTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one is a natural product found in Valeriana jatamansi and Nardostachys jatamansi with data available.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

  • The compound has been utilized in the enantioselective total synthesis of natural iridoids. Key features include the construction of the bicyclic lactone intermediate and transformation into the iridoid skeleton (Lee et al., 2011).
  • It is involved in novel domino cyclizations for synthesizing indeno[2,1-c]pyran and cyclopenta[c]pyran derivatives, useful for producing hematoxylin and brazilin-like scaffolds (Reddy et al., 2015).

2. Medicinal Chemistry and Pharmacology

  • This compound has been synthesized as part of new kojic acid derivatives with potential anticonvulsant properties (Aytemir et al., 2010).
  • In natural product research, it has been isolated from the roots of Nardostachys chinensis, along with other compounds, contributing to the study of plant-derived chemicals (Zhang et al., 2005).

3. Advanced Synthesis Techniques

  • The compound's synthesis has been explored in studies focusing on green chemistry and environmentally friendly synthesis methods, such as using ultrasound irradiation (Wang et al., 2011) and nano-silica sulfuric acid-catalyzed reactions (Dehghanpoor et al., 2019).

4. Contribution to the Study of Natural Products

  • It has been identified in studies isolating new iridoids from Patrinia scabra, highlighting its presence in various plant species (Liu et al., 2006).

properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

6-hydroxy-7-(hydroxymethyl)-4-methylidene-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one

InChI

InChI=1S/C10H14O4/c1-5-4-14-10(13)9-6(5)2-8(12)7(9)3-11/h6-9,11-12H,1-4H2

InChI Key

CVLSTHVYJPHTBI-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(=O)C2C1CC(C2CO)O

synonyms

6-HHMP cpd
6-hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta(c)pyran-1(3H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one
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6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one
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Reactant of Route 5
6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one
Reactant of Route 6
6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one

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